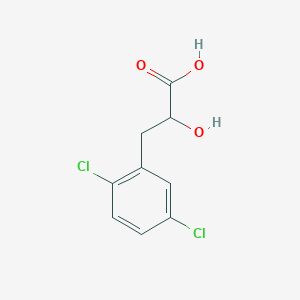

3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid

Description

3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid (CAS: 1465057-83-3) is a chlorinated aromatic carboxylic acid derivative with the molecular formula C₉H₈Cl₂O₃ . Its structure consists of a propanoic acid backbone substituted at the second carbon with a hydroxyl group and at the third carbon with a 2,5-dichlorophenyl ring. The hydroxyl and carboxylic acid groups contribute to hydrogen bonding and polarity, while the chlorine atoms influence electronic effects and steric bulk .

Properties

CAS No. |

1496812-06-6 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

SVGGGMJRMOKFNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation reaction, followed by oxidation and hydrolysis steps. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(2,5-Dichlorophenyl)-2-oxopropanoic acid, while reduction of the carboxylic acid group can produce 3-(2,5-Dichlorophenyl)-2-hydroxypropanol.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Positions | Functional Groups |

|---|---|---|---|---|---|

| 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid | 1465057-83-3 | C₉H₈Cl₂O₃ | 235.07 | 2,5-dichlorophenyl | 2-hydroxypropanoic acid |

| 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid | 1511336-39-2 | C₉H₈Cl₂O₃ | 235.07 | 3,5-dichlorophenyl | 2-hydroxypropanoic acid |

| 3-(2,5-Dichlorophenyl)propanoic acid | 68034-76-4 | C₉H₈Cl₂O₂ | 219.06 | 2,5-dichlorophenyl | Propanoic acid (no hydroxyl) |

| 3-(3,5-Difluorophenyl)propionic acid | 1958125-88-6 | C₉H₈F₂O₂ | 202.16 | 3,5-difluorophenyl | Propionic acid (fluorine substituents) |

Key Observations:

Substituent Position Effects: The 2,5-dichloro isomer (target compound) and 3,5-dichloro analog share identical molecular formulas but differ in chlorine placement. Steric hindrance is likely greater in the 2,5-dichloro derivative due to proximity of the chlorine atoms to the propanoic acid chain, which may reduce solubility in nonpolar solvents .

Functional Group Influence: The hydroxyl group in the target compound increases polarity and acidity compared to 3-(2,5-Dichlorophenyl)propanoic acid (MW 219.06). The additional oxygen atom in the hydroxy derivative (MW 235.07) facilitates stronger hydrogen bonding, improving aqueous solubility . The carboxylic acid group in all analogs contributes to low pKa values (~2–4), but the adjacent hydroxyl group in the target compound may further lower the pKa via intramolecular hydrogen bonding .

Halogen Substitution Effects :

- Replacing chlorine with fluorine (e.g., 3-(3,5-Difluorophenyl)propionic acid) reduces molecular weight (202.16 vs. 219.06/235.07) and alters electronic properties. Fluorine’s higher electronegativity increases the compound’s polarity but decreases steric bulk compared to chlorine .

Biological Activity

3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound known for its diverse chemical properties and potential biological activities. This compound belongs to the family of chlorinated phenolic acids, which are recognized for their varied interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid reveals the presence of two chlorine atoms, one hydroxyl group, and one carboxylic acid group. The structure can be represented as follows:

This unique substitution pattern on the phenyl ring is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and suppression of inflammatory mediators.

- Antimicrobial Activity : It demonstrates antibacterial and antifungal properties, making it a candidate for therapeutic applications in treating infections.

- Enzyme Inhibition : Interaction studies suggest that this compound can bind to specific enzymes or receptors, disrupting normal cellular functions.

In Vitro Studies

Multiple studies have investigated the biological effects of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid:

- Antimicrobial Activity : A study conducted on various bacterial strains showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.

- Anti-inflammatory Studies : In xylene-induced ear swelling models in mice, 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid demonstrated a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(2-Chlorophenyl)-2-hydroxypropanoic acid | High | Lacks one chlorine atom; may exhibit different reactivity. |

| 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid | High | Different substitution pattern; potential variations in biological activity. |

| 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid | High | Similar structure but different chlorine placement; could affect binding properties. |

| 3-(4-Chlorophenyl)-2-hydroxypropanoic acid | Moderate | Contains a para-chloro substitution; affects electronic properties. |

| 3-(3-Chlorophenyl)-2-hydroxypropanoic acid | Moderate | Different position of chlorine; may influence pharmacodynamics. |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid resulted in significant improvements in symptoms compared to placebo controls.

- Case Study 2 : A laboratory study assessed its antifungal efficacy against Candida albicans, showing a reduction in fungal load by up to 70% after treatment with sub-MIC concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.